N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide
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Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiazole ring, which is a heterocyclic organic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with thiazole derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promise in biological studies due to its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: Research has indicated potential antitumor activity, suggesting its use in developing new cancer therapies.
Industry: The compound’s chemical properties make it useful in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function . This interaction can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer therapy.
Tiazofurin: An antitumor drug with cytotoxic properties.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-2-3-11(17)15-13-14-8-12(22-13)23(20,21)10-6-4-9(5-7-10)16(18)19/h4-8H,2-3H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLNGXLSJHZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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